molecular formula C6H13Cl B1597335 2-Chloro-2-methylpentane CAS No. 4325-48-8

2-Chloro-2-methylpentane

Cat. No.: B1597335
CAS No.: 4325-48-8
M. Wt: 120.62 g/mol
InChI Key: JPFZKJQZKBEPGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-2-methylpentane is an organic compound with the molecular formula C6H13Cl. It is a type of alkyl halide, specifically a chloroalkane, where a chlorine atom is bonded to a carbon atom that is also attached to two methyl groups and a pentane chain. This compound is known for its use in various chemical reactions and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-2-methylpentane can be synthesized through the hydrochlorination of 2-methylpent-2-ene. This reaction involves the addition of hydrogen chloride (HCl) to 2-methylpent-2-ene, resulting in the formation of this compound. The reaction typically occurs under controlled conditions, often in the presence of a solvent like methylene chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrochlorination processes. These processes are designed to maximize yield and efficiency, often utilizing advanced equipment and optimized reaction conditions to ensure the consistent production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-methylpentane undergoes several types of chemical reactions, including:

    Substitution Reactions: In these reactions, the chlorine atom can be replaced by other nucleophiles.

    Elimination Reactions: These reactions involve the removal of the chlorine atom along with a hydrogen atom, leading to the formation of alkenes.

Common Reagents and Conditions

    Sodium Methoxide in Methanol: Used for substitution reactions to form ethers.

    Strong Bases (e.g., Sodium Ethoxide): Used for elimination reactions to form alkenes.

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-methylpentane
  • 2-Chloro-4-methylpentane
  • 1-Chloro-2-methylpentane
  • 3-Chloro-2-methylpentane

Uniqueness

2-Chloro-2-methylpentane is unique due to its specific structure, where the chlorine atom is bonded to a carbon atom that is also attached to two methyl groups. This structure influences its reactivity and the types of reactions it undergoes, making it distinct from other chloroalkanes .

Properties

IUPAC Name

2-chloro-2-methylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Cl/c1-4-5-6(2,3)7/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXHAWKBICGUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301032174
Record name 2-Chloro-2-methylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4325-48-8
Record name 2-Chloro-2-methylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301032174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-2-methylpentane
Reactant of Route 2
2-Chloro-2-methylpentane
Reactant of Route 3
2-Chloro-2-methylpentane
Reactant of Route 4
Reactant of Route 4
2-Chloro-2-methylpentane
Reactant of Route 5
2-Chloro-2-methylpentane
Reactant of Route 6
2-Chloro-2-methylpentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.